Product packaging for 5-ethyl-2-ethynylpyrimidine(Cat. No.:CAS No. 1935423-25-8)

5-ethyl-2-ethynylpyrimidine

Cat. No.: B6158047
CAS No.: 1935423-25-8
M. Wt: 132.2
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Description

Overview of Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a fundamental building block in both nature and synthetic chemistry. researchgate.netgsconlinepress.com It forms the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA, and RNA. bohrium.com This biological prevalence has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, as its derivatives can readily interact with various biological targets like enzymes and genetic material. researchgate.netbohrium.com

The versatility of the pyrimidine core allows for extensive functionalization at its carbon and nitrogen atoms, leading to a vast library of derivatives with diverse pharmacological activities. researchgate.net Consequently, pyrimidine-based compounds have been successfully developed into a wide range of therapeutic agents, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive drugs. researchgate.netgsconlinepress.com The continuous exploration of the pyrimidine scaffold's chemical space remains a vibrant area of drug discovery. researchgate.net

Significance of Ethynyl (B1212043) Substituents in Heterocyclic Chemistry

The introduction of an ethynyl group (a carbon-carbon triple bond) onto a heterocyclic ring imparts unique chemical properties and reactivity. The linear geometry of the acetylene (B1199291) linker can influence the spatial arrangement of a molecule. chemrxiv.org The triple bond itself is a high-energy, electron-rich functional group, making it a versatile handle for a variety of chemical transformations.

One of the most significant applications of terminal alkynes in modern chemistry is their participation in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. chemrxiv.org This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules. chemrxiv.org Furthermore, the ethynyl group can serve as a precursor for other functionalities through reactions like hydration to form acetyl groups or hydrogenation to yield ethyl groups. nih.gov In materials science, ethynyl-containing compounds are explored for their potential in developing luminescent materials and organic electronics. mdpi.com

Positioning 5-Ethyl-2-ethynylpyrimidine within the Ethynylpyrimidine Landscape

The compound this compound combines the foundational pyrimidine scaffold with two distinct substituents: an ethyl group at the 5-position and an ethynyl group at the 2-position. While direct and extensive research on this specific molecule is not widely documented in publicly available literature, its chemical nature can be inferred from studies on related compounds.

The landscape of ethynylpyrimidines includes various isomers and derivatives, such as 2-ethynylpyrimidine (B1314018) and 5-ethynylpyrimidine (B139185). 2-Ethynylpyrimidine has been utilized as a ligand in the synthesis of transition metal complexes with potential applications in luminescent materials. mdpi.com Derivatives of 5-ethynylpyrimidine have been investigated for their biological activities and as building blocks in medicinal chemistry. acs.orgchemshuttle.com For instance, 5-ethynyl-2'-deoxyuridine (B1671113) has been studied in the context of epigenetic modifications of DNA. nih.gov

The presence of the 5-ethyl group in this compound is expected to influence its physical and chemical properties. Alkyl groups can affect solubility, lipophilicity, and steric interactions with biological targets. For example, the synthesis of various 5-ethylpyridine analogs has been undertaken for pharmacological studies. researchgate.net Therefore, this compound represents an interesting, albeit hypothetically discussed, molecule at the intersection of established pyrimidine chemistry and the versatile reactivity of the ethynyl group, with the 5-ethyl group providing a further point of molecular tuning.

Research Findings on Related Compounds

While specific research on this compound is limited, a wealth of information exists for its parent and related structures. The following sections present data and findings on these related compounds to provide a scientifically grounded perspective on the potential characteristics of this compound.

Synthesis of Ethynylpyrimidines

The synthesis of ethynylpyrimidines typically involves modern cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is a common method. For instance, the synthesis of 2,4-diamino-6-ethyl-5-ethynylpyrimidine has been achieved by reacting 2,4-diamino-6-ethyl-5-iodopyrimidine with ethynyltrimethylsilane, followed by deprotection. google.com A similar strategy could hypothetically be employed to synthesize this compound, starting from a dihalogenated 5-ethylpyrimidine (B1285229).

Another approach involves the dehydrohalogenation of a suitable precursor. The synthesis of various ethynyl-substituted heterocycles has been achieved through such methods, highlighting the versatility of synthetic routes available.

Properties of Related Pyrimidine Compounds

The properties of pyrimidine derivatives are heavily influenced by their substituents. The table below outlines some properties of known pyrimidine compounds that are structurally related to this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Ethynylpyrimidine37972-24-0C6H4N2104.11-
5-Bromo-2-ethynylpyrimidine-C6H3BrN2183.01Solid
2,4-Diamino-6-ethylpyrimidine-C6H10N4138.17-
4-Chloro-5-ethyl-2-methylpyrimidine959239-71-5C7H9ClN2156.61-

Data sourced from various chemical suppliers and databases. pharmaffiliates.comsigmaaldrich.comchemchart.com

Potential Applications

Based on the known applications of ethynylpyrimidines, this compound could be a valuable intermediate in several areas of chemical research:

Medicinal Chemistry: The reactive ethynyl group could be used to link the molecule to other fragments via click chemistry to create novel drug candidates. chemrxiv.org The pyrimidine core is a well-established pharmacophore, and the 5-ethyl group could provide favorable interactions within a protein binding site.

Materials Science: Similar to 2-ethynylpyrimidine-based metal complexes, this compound could serve as a ligand for the synthesis of new materials with interesting optical or electronic properties. mdpi.com

Synthetic Chemistry: The ethynyl group can be transformed into other functional groups, making this compound a versatile building block for the synthesis of more complex heterocyclic systems. nih.gov

Properties

CAS No.

1935423-25-8

Molecular Formula

C8H8N2

Molecular Weight

132.2

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 5 Ethyl 2 Ethynylpyrimidine Analogues

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne functionality is a cornerstone of the molecule's reactivity, serving as a linchpin for carbon-carbon bond formation, functional group interconversion, and the construction of more complex molecular scaffolds.

While direct nucleophilic substitution at an sp-hybridized carbon of an alkyne is not a typical reaction pathway, the ethynyl group in 2-ethynylpyrimidine (B1314018) analogues is highly susceptible to nucleophilic attack due to the electron-deficient nature of the attached pyrimidine (B1678525) ring. nih.gov The reaction proceeds not as a direct displacement (like SN1 or SN2), but typically as a nucleophilic addition (a Michael-type addition), which can sometimes be followed by subsequent steps that result in a product formally corresponding to substitution. organic-chemistry.orglibretexts.orgyoutube.com

The general mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon of the ethynyl group, with the resulting negative charge being stabilized by the pyrimidine ring. youtube.comyoutube.comkhanacademy.org The initial addition product is a vinyl anion, which is then protonated to yield a stable vinylpyrimidine derivative. libretexts.org A variety of nucleophiles, including amines, thiols, and phosphorus nucleophiles, readily participate in this transformation. nih.govjocpr.comjocpr.com For instance, the reaction with thiols leads to the formation of β-thiovinylpyrimidines. nih.gov

This reactivity is summarized in the following table:

Table 1: Nucleophilic Additions to 2-Ethynylpyrimidine Analogues
Nucleophile (Nu-H) Product Type Reaction Pathway
Amines (R₂NH) Enamines Conjugate Addition
Thiols (RSH) Vinyl Sulfides Conjugate Addition
H-phosphonates Vinylphosphonates Conjugate Addition

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying the 5-ethyl-2-ethynylpyrimidine scaffold. nih.gov The two most significant reactions in this context are the Sonogashira coupling for manipulations involving the terminal alkyne and the Suzuki-Miyaura coupling for functionalizing the pyrimidine ring itself. researchgate.netnih.gov

The Sonogashira coupling provides a direct method to form a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. scirp.orgwikipedia.org This reaction is fundamental for synthesizing 2-alkynylpyrimidine derivatives by coupling a 2-halopyrimidine with a terminal alkyne. scirp.org Conversely, this compound can act as the terminal alkyne component, coupling with various aryl or vinyl halides to produce 2-(arylethynyl)- or 2-(vinylethynyl)-pyrimidines. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. almerja.com

The Suzuki-Miyaura coupling is employed to create C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. illinois.edumdpi.com For analogues of this compound, this reaction is invaluable for introducing aryl or heteroaryl substituents at positions 4 or 6 of the pyrimidine ring, starting from the corresponding chloro- or bromopyrimidines. mdpi.comnih.gov The reaction tolerates a wide range of functional groups and generally proceeds with high yields. researchgate.net

Table 2: Typical Conditions for Coupling Reactions on Pyrimidine Scaffolds

Reaction Electrophile Nucleophile Catalyst/Base Typical Conditions
Sonogashira 2-Halopyrimidine Terminal Alkyne Pd(PPh₃)₂Cl₂/CuI/Et₃N DMF, 100°C, 3h scirp.org
Suzuki-Miyaura 2,4-Dichloropyrimidine Arylboronic Acid Pd(dppf)Cl₂/Na₃PO₄ Dioxane, 65-100°C nih.govresearchgate.net

The ethynyl group can undergo a range of oxidation and reduction reactions, although the specific pathways for 2-ethynylpyrimidine analogues are influenced by the electronic nature of the heterocycle.

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) will yield the corresponding cis-alkene, 5-ethyl-2-vinylpyrimidine. More forceful hydrogenation with catalysts like palladium on carbon (Pd/C) will lead to complete saturation, affording 5-ethyl-2-ethylpyrimidine.

Oxidation: The pyrimidine ring itself is susceptible to oxidation, particularly N-oxidation of the ring nitrogens, which can occur during metabolic processes. nih.gov The ethynyl group can be oxidized under various conditions. Strong oxidizing agents like ozone or potassium permanganate (B83412) would likely lead to cleavage of the triple bond, resulting in the formation of a pyrimidine-2-carboxylic acid derivative. Milder oxidation could potentially yield a pyrimidine-ethanedione.

Pyrimidine Ring Transformations and Annulations

The pyrimidine ring in these analogues is not merely a passive scaffold but can actively participate in transformations leading to more complex fused heterocyclic systems. These reactions, known as annulations, involve the construction of a new ring onto the existing pyrimidine core. nih.govresearchgate.net

The presence of the ethynyl group provides a reactive handle for intramolecular cyclizations or intermolecular cycloaddition reactions. For example, a suitably functionalized substituent at the C4 position could react with the C2-ethynyl group to form a fused five- or six-membered ring.

Furthermore, the pyrimidine ring system can engage in cycloaddition reactions. nih.gov Depending on the reaction partner, the C4=C5 double bond could act as a dienophile in a normal-electron-demand Diels-Alder reaction, or the entire pyrimidine system could participate in an inverse-electron-demand Diels-Alder reaction, a common pathway for electron-deficient azines. nih.govmdpi.com Such reactions open pathways to novel bicyclic and polycyclic nitrogen-containing heterocycles. researchgate.netchim.itnih.govlibretexts.org

Mechanistic Insights into Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling their outcomes.

Coupling Reactions: The mechanisms for palladium-catalyzed couplings like Suzuki-Miyaura and Sonogashira are well-established and proceed via a catalytic cycle. youtube.com The cycle for Suzuki coupling generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the pyrimidine-halide bond, forming a Pd(II) complex. illinois.edu

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. youtube.com

The Sonogashira cycle is similar but involves a parallel copper cycle that generates a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) intermediate. almerja.com

Theoretical and Computational Investigations of Ethynylpyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties from first principles. These methods are particularly valuable for analyzing complex organic molecules such as substituted ethynylpyrimidines.

Table 1: Key Molecular Properties of Pyrimidine (B1678525) Derivatives Calculated by DFT

Property Description Relevance to 5-ethyl-2-ethynylpyrimidine
Optimized Geometry The lowest energy arrangement of atoms in the molecule. Predicts bond lengths, bond angles, and dihedral angles.
Vibrational Frequencies Theoretical prediction of infrared and Raman spectra. Helps in the interpretation of experimental spectroscopic data.
Electronic Energy The total energy of the molecule in its ground electronic state. Used to assess molecular stability and reaction thermodynamics.
Mulliken Atomic Charges Distribution of electron density among the atoms. Indicates sites susceptible to nucleophilic or electrophilic attack.

This table is generated based on typical parameters evaluated in DFT studies of pyrimidine derivatives. nih.govnih.gov

Ab initio methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data. aps.orgarxiv.org These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer a high level of theoretical accuracy. For a molecule like this compound, ab initio calculations can provide a precise description of the electronic ground state and low-lying excited states. arxiv.org While computationally more demanding than DFT, these methods are crucial for benchmarking other computational approaches and for studying systems where electron correlation effects are particularly important. aps.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, which are distributed in a series of molecular orbitals of discrete energy levels. libretexts.orgunizin.org Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. scirp.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A small HOMO-LUMO gap suggests high chemical reactivity and biological activity. nih.govnih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich pyrimidine ring and the π-system of the ethynyl (B1212043) group, while the LUMO would likely be distributed over the same conjugated system.

Table 2: Significance of Frontier Orbitals in Reactivity Analysis

Orbital/Parameter Description Implication for Chemical Behavior
HOMO Energy Energy of the highest occupied molecular orbital. Correlates with ionization potential; high energy indicates a good electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Correlates with electron affinity; low energy indicates a good electron acceptor.

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |

This table outlines the general principles of Frontier Molecular Orbital theory. nih.govnih.govscirp.org

Conformational Analysis and Molecular Geometries

The three-dimensional structure of a molecule is crucial to its function and reactivity. Computational methods are used to explore the potential energy surface of a molecule to identify its most stable conformations and to determine its precise geometric parameters. For this compound, conformational analysis would focus on the rotation of the ethyl group attached to the pyrimidine ring. Techniques like Potential Energy Surface (PES) scans can be performed to identify the minimum energy conformer. nih.gov

The geometry of the core 2-ethynylpyrimidine (B1314018) fragment is largely planar. Crystallographic studies of related metal complexes containing the 2-ethynylpyrimidine ligand show that the P–Au–C angle is nearly linear at 176.36(4)°, and the Pt–C≡C and C≡C–C bonds can deviate slightly from linearity to accommodate molecular packing. mdpi.com DFT calculations provide theoretical values for bond lengths and angles that are typically in good agreement with experimental X-ray diffraction data. nih.gov

Table 3: Typical Geometric Parameters for Ethynylpyrimidine Scaffolds

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
C-C (pyrimidine ring) 1.37 - 1.40 115 - 125
C-N (pyrimidine ring) 1.32 - 1.35 115 - 128
C≡C (ethynyl group) ~1.20 -
C-C≡C - ~178

| Ring-C≡C | ~1.43 | - |

Note: These values are representative and based on computational and crystallographic data for related pyrimidine and alkyne structures.

Predictive Modeling of Reactivity and Interaction Mechanisms

Computational models can predict how a molecule will behave in a chemical reaction. The outputs from quantum chemical calculations are used to build models that describe a molecule's reactivity. For example, the Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting reactive sites. nih.gov The MEP surface visualizes the charge distribution, where red, electron-rich regions indicate sites susceptible to electrophilic attack, and blue, electron-poor regions are prone to nucleophilic attack. nih.gov In this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich regions (nucleophilic sites), making them likely points for protonation or coordination to metal ions. The hydrogen atom of the ethynyl group may exhibit some acidity, and the triple bond itself can act as a nucleophile in certain reactions.

Computational Methodologies for Ligand Design and Screening

The pyrimidine scaffold is a common feature in many biologically active molecules and is considered a valuable starting point in drug design. nano-ntp.com Computational techniques are essential for the rational design and screening of new ligands based on this structure. mdpi.comiosrjournals.org In silico methods like molecular docking and virtual screening are used to predict how a small molecule, such as this compound, might bind to the active site of a biological target like an enzyme or receptor. iosrjournals.orgnih.gov

These methods use the computationally determined 3D structure and chemical properties of the ligand to evaluate its potential binding affinity and mode of interaction with a protein of known structure. nih.gov For instance, pyrimidine derivatives have been investigated as potential inhibitors for various enzymes through molecular docking studies. unair.ac.id The theoretical properties of this compound, including its shape, size, and electronic features, serve as the input for these screening processes to identify potential therapeutic applications. mdpi.com

Medicinal Chemistry and Biological Activity of Pyrimidine Derivatives Focusing on Mechanisms and Scaffold Design

Ethynylpyrimidine as a Scaffold in Drug Discovery

The ethynylpyrimidine scaffold is a key structural motif in modern drug discovery, valued for its versatile chemical properties and its role in creating potent and selective therapeutic agents. nih.gov The introduction of an ethynyl (B1212043) group (a carbon-carbon triple bond) into the pyrimidine (B1678525) ring provides a rigid, linear substituent that can engage in specific interactions within a biological target's active site. This feature is exploited in rational drug design to enhance binding affinity and modulate pharmacological effects. nih.gov

The pyrimidine core itself is a bioisostere for other aromatic systems like the phenyl group and is adept at forming hydrogen bonds, which often improves the pharmacokinetic and pharmacodynamic properties of a drug candidate. mdpi.com The combination of the pyrimidine ring with an ethynyl substituent creates a scaffold that can be elaborated upon to target a diverse range of biological entities, particularly protein kinases, which are critical in cellular signaling pathways implicated in numerous diseases. nih.gov The utility of the 2-ethynylpyrimidine (B1314018) unit, for instance, has been demonstrated in its use as a ligand in the synthesis of novel metal-containing compounds with specific optical properties, highlighting the scaffold's chemical versatility. mdpi.com This adaptability allows medicinal chemists to explore a broad chemical space, leading to the discovery of novel drugs for previously difficult-to-treat medical conditions. mdpi.com

Structure-Activity Relationship (SAR) Studies in Related Pyrimidine Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For pyrimidine derivatives, SAR analyses have been instrumental in optimizing potency, selectivity, and pharmacokinetic profiles. These studies involve systematically modifying different parts of the pyrimidine scaffold and assessing the resulting impact on the molecule's interaction with its biological target. acs.orgnih.gov

Key findings from SAR studies on various pyrimidine analogues reveal that the nature and position of substituents on the pyrimidine ring are critical for activity. For example, in a series of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines designed as CDK9 inhibitors, substitution at the C5 position of the pyrimidine core was found to be crucial for potency and selectivity. acs.org Similarly, research on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) demonstrated that the arrangement of nitrogen atoms within the core pyrimidine scaffold was optimal for inhibitory activity compared to regioisomers or related pyridyl analogues. acs.org

The specific substituents at various positions on the pyrimidine ring play a defining role in the molecule's interaction with its target. The ethyl and ethynyl groups, while both carbon-based substituents, impart distinct properties that influence binding affinity and biological function.

The ethyl group , as seen in compounds like 3′-azido-5-ethyl-2′,3′-dideoxyuridine, has been shown to contribute to significant antimycobacterial activity. mdpi.com In studies of dihydroorotate (B8406146) dehydrogenase inhibitors, substitutions at the 5-position of the pyrimidine ring indicated a steric limitation, with a methyl group being tolerated, suggesting that a slightly larger group like ethyl could influence enzyme-substrate binding. nih.gov The presence of a negatively charged enzyme substituent near the 5-position was also proposed, indicating that the electronic and steric properties of the 5-substituent are critical for interaction. nih.gov

The ethynyl group , a rigid and electron-rich moiety, offers unique interaction capabilities. In the context of nucleoside analogues, 5-alkynyl substitutions on carbocyclic uridine (B1682114) derivatives have been explored for their antimycobacterial properties. mdpi.com The linear geometry of the ethynyl group can probe narrow hydrophobic pockets or act as a hydrogen bond acceptor. Its introduction into a scaffold can significantly alter the electronic properties of the pyrimidine ring, thereby influencing interactions with target proteins. The use of 2-ethynylpyrimidine as a ligand demonstrates its capacity to coordinate with metals, a property that can be exploited in the design of specific inhibitors or probes. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of pyrimidine derivatives, particularly for nucleoside analogues where the pyrimidine base is attached to a sugar moiety. acs.org The specific conformation of the sugar ring and the orientation of its substituents can dramatically affect how the molecule is recognized by and interacts with enzymes.

The development of conformationally restricted analogues, such as 6,5'-cyclouridine, is a strategy used to lock the molecule into a specific shape. acs.org This approach helps to understand the bioactive conformation required for interaction with a target enzyme and can lead to increased potency and selectivity. For instance, in the design of NAPE-PLD inhibitors, the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine led to a threefold increase in inhibitory potency, highlighting the importance of a specific stereochemical arrangement for optimal binding. acs.org

Enzymatic Interactions and Molecular Recognition (In Vitro Studies)

The therapeutic effects of pyrimidine analogues are often mediated by their interactions with specific enzymes. nih.gov These molecules are frequently designed as antimetabolites that mimic natural pyrimidines, allowing them to interfere with metabolic pathways essential for cell growth and replication, particularly the synthesis of DNA and RNA. nih.govnih.gov In vitro studies are essential for elucidating the mechanisms of these interactions, determining whether the analogue acts as a substrate or an inhibitor, and characterizing the molecular recognition features that govern its binding to the enzyme's active site. wesleyan.edu

Pyrimidine derivatives can be converted within the cell into nucleotide analogues, which then inhibit critical enzymes involved in DNA synthesis, leading to DNA damage and apoptosis. nih.gov Even subtle structural modifications to these analogues can have a profound impact on their biological activity and interaction with target enzymes. nih.gov

Modified pyrimidine nucleosides can serve as substrates for DNA and RNA polymerases, allowing for their incorporation into nucleic acid chains. This process is a cornerstone of many antiviral and anticancer therapies. quizgecko.com For an analogue to be recognized and incorporated by a polymerase, it must mimic the natural nucleoside triphosphate sufficiently to bind to the enzyme's active site and participate in the polymerization reaction. quizgecko.com

Studies have shown that various modified pyrimidine nucleotides can be incorporated into DNA and RNA. ethz.ch For example, fluorescent nucleotide analogues, where a fluorophore is attached to the pyrimidine base, have been shown to be good substrates for E. coli RNA polymerase, albeit with slightly altered binding kinetics (Km) and maximum reaction velocities (Vmax) compared to their natural counterparts. nih.gov The ability of polymerases to accept modified substrates is not universal and depends on the specific enzyme and the nature of the modification. DNA lesions, for instance, can have distinct effects on the efficiency and fidelity of RNA synthesis by RNA polymerase. nih.gov Engineering key enzymes in the pyrimidine nucleotide salvage pathway, such as uridine-cytidine kinase 2 (UCK2), can enable the incorporation of noncanonical pyrimidine nucleosides into cellular RNA, expanding the toolkit for studying RNA dynamics. princeton.edu

Many pyrimidine analogues function not as substrates but as potent inhibitors of specific enzymes. wikipedia.org By binding to an enzyme's active site or an allosteric site, these inhibitors can block its function, thereby disrupting a critical cellular process. The pyrimidine scaffold is found in inhibitors of a wide range of enzymes. nih.govwjarr.com

Enzyme TargetPyrimidine Analogue ClassEffect/Potency
Cyclin-Dependent Kinase 9 (CDK9) 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidinesPotent inhibition with Ki values in the nanomolar range (1-6 nM). acs.org
Adenosine Kinase (AK) 5-heteroatom-substituted pyridopyrimidinesPotent inhibitors developed for anti-inflammatory effects. nih.gov
Dihydroorotate Dehydrogenase (DHO-dehase) Dihydroorotate (DHO) and orotic acid (OA) analoguesInhibition with Ki of 45 µM for D,L-5-trans-methyl DHO. nih.gov
Lipoxygenase (LOX) Pyrido[2,3-d]pyrimidinesInhibition with IC50 values as low as 42 µM. mdpi.comnih.gov
Glutathione S-Transferase (GST) 4-amino-chloropyrimidinesStrong inhibition with KI values in the sub-micromolar range (e.g., 0.047 µM). journalagent.com
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Pyrimidine-4-carboxamidesIdentification of potent inhibitors like LEI-401. acs.org

Nucleobase Modifications and Epigenetic Regulation Mechanisms

The pyrimidine scaffold is a cornerstone in the design of therapeutic agents due to its prevalence in biologically significant molecules, including the nucleobases cytosine, thymine, and uracil. In the realm of epigenetics, modifications to these nucleobases play a critical role in regulating gene expression without altering the underlying DNA sequence. The primary epigenetic mechanism involving pyrimidines is the methylation of cytosine to form 5-methylcytosine (B146107) (5mC), a modification typically associated with transcriptional silencing.

The introduction of synthetic pyrimidine derivatives that can be incorporated into DNA offers a powerful strategy for artificially modulating epigenetic pathways. The compound 5-ethyl-2-ethynylpyrimidine can be considered a synthetic nucleobase analog. While direct studies on the epigenetic effects of this compound are not extensively documented, the influence of its constituent functional groups—the 5-ethyl and 2-ethynyl moieties—can be inferred from research on related molecules.

The 5-position of pyrimidine is a common site for modification. For instance, 5-ethyluracil (B24673) has been studied as an artificial epigenetic nucleobase. Research has shown that the presence of a 5-ethyl group on a uracil-bearing template can surprisingly stimulate transcription, suggesting that RNA polymerase can accommodate and even be enhanced by this modification. This is in contrast to the generally repressive nature of 5-methylcytosine. The ethyl group, being bulkier than a methyl group, would be expected to cause a more significant steric impact within the DNA major groove, potentially altering the binding of regulatory proteins and transcription factors.

The 2-ethynyl group is another significant modification. Ethynyl-substituted pyrimidines have been explored for their utility in bioconjugation reactions and as probes for studying DNA-protein interactions. In the context of epigenetics, the introduction of an ethynyl group at the 2-position could influence the electronic properties of the pyrimidine ring and its base-pairing capabilities. While the primary focus of ethynyl-modified nucleosides has been on their use in "click" chemistry for labeling and detection, their potential to perturb the epigenetic landscape is an area of growing interest.

The combination of both the 5-ethyl and 2-ethynyl groups in this compound presents a unique scaffold. It is plausible that this compound, if incorporated into DNA, could act as a novel epigenetic regulator. The ethyl group might sterically hinder the binding of methyltransferases or other epigenetic "writer" enzymes, while the ethynyl group could alter the local electronic environment, affecting the recruitment of "reader" proteins that recognize and bind to specific DNA modifications.

Compound Modification Potential Epigenetic Impact
5-methylcytosine5-methyl groupTranscriptional silencing
5-ethyluracil5-ethyl groupCan stimulate transcription
2-ethynylpyrimidine2-ethynyl groupAltered electronic properties, potential for bioconjugation
This compound5-ethyl and 2-ethynyl groupsPotential for steric hindrance and electronic perturbation of epigenetic machinery

Ligand Design for Transition Metal Complexes with Ethynylpyrimidine Ligands

Ethynylpyrimidine derivatives have garnered significant interest as ligands in coordination chemistry due to their ability to form stable complexes with a variety of transition metals. The resulting organometallic compounds often exhibit interesting photophysical and electronic properties, making them promising candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as molecular wires.

Coordination Chemistry of 2-Ethynylpyrimidine with Metals

The 2-ethynylpyrimidine moiety in this compound offers two primary coordination sites: the nitrogen atoms of the pyrimidine ring and the alkyne group. The nitrogen atoms can act as N-donors, while the deprotonated alkynyl group can form strong σ-bonds with metal centers. This versatility allows for the formation of a diverse range of coordination complexes.

Studies on 2-ethynylpyrimidine have demonstrated its ability to coordinate with transition metals such as platinum(II) and gold(I). mdpi.com For instance, square planar platinum(II) complexes of the type [Pt(L)(2-ethynylpyrimidine)2] have been synthesized, where L is a bidentate N^N-coordinating ligand. mdpi.com In these complexes, the 2-ethynylpyrimidine acts as a monodentate ligand, coordinating to the platinum center through the deprotonated alkyne. The pyrimidine nitrogen atoms remain available for further coordination or intermolecular interactions.

The coordination of this compound with metals is expected to follow a similar pattern. The ethyl group at the 5-position is not directly involved in coordination but can influence the steric and electronic properties of the ligand. The coordination geometry around the metal center is dictated by the metal's preferred coordination number and geometry. For example, platinum(II) typically forms four-coordinate square planar complexes, while gold(I) often adopts a linear two-coordinate geometry. mdpi.com

Metal Ion Typical Coordination Geometry Example Complex with Ethynylpyrimidine Ligand
Platinum(II)Square Planar[Pt(t-bpy)(2-ethynylpyrimidine)2] mdpi.com
Gold(I)Linear[Au(PPh3)(2-ethynylpyrimidine)] mdpi.com

Influence of Ligand Electronics on Material Properties

The electronic properties of the ethynylpyrimidine ligand have a profound impact on the photophysical properties of the resulting metal complexes. The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This electron-withdrawing nature influences the energy levels of the molecular orbitals in the complex, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In luminescent transition metal complexes, the emission properties are often governed by metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LL'CT) excited states. By modifying the electronic properties of the ligands, it is possible to tune the emission color and efficiency of the complex. The use of electron-deficient ligands like 2-ethynylpyrimidine has been shown to blue-shift the emission of platinum(II) complexes compared to analogous complexes with more electron-rich ligands like 2-ethynylpyridine (B158538). mdpi.com This is because the electron-withdrawing pyrimidine ring lowers the energy of the ligand-based orbitals, increasing the energy gap between the ground and excited states.

The introduction of a 5-ethyl group to the 2-ethynylpyrimidine scaffold is expected to have a modest but noticeable effect on the ligand's electronic properties. The ethyl group is a weak electron-donating group through an inductive effect. This would slightly counteract the electron-withdrawing nature of the pyrimidine ring. Consequently, a this compound ligand would be slightly less electron-deficient than an unsubstituted 2-ethynylpyrimidine. This, in turn, could lead to a slight red-shift in the emission of its metal complexes compared to those with the unsubstituted ligand. This ability to fine-tune the electronic properties of the ligand through substitution is a key strategy in the rational design of new materials with desired optical and electronic characteristics.

Ligand Electronic Nature Expected Effect on Emission of Pt(II) Complex
2-ethynylpyridineMore electron-richReference emission
2-ethynylpyrimidineElectron-deficientBlue-shift compared to 2-ethynylpyridine complex mdpi.com
This compoundSlightly less electron-deficient than 2-ethynylpyrimidineSlight red-shift compared to 2-ethynylpyrimidine complex

Advanced Applications and Materials Science Non Biological

Development of Fluorescent Pyrimidine (B1678525) Derivatives

The integration of ethynylpyrimidine moieties into larger molecular systems has been a successful strategy for creating novel fluorescent and phosphorescent materials. The electron-deficient nature of the pyrimidine ring plays a crucial role in tuning the photophysical properties of these derivatives.

Ethynylpyrimidines serve as effective ligands for the synthesis of emissive transition metal complexes, particularly with platinum(II) and gold(I). mdpi.comsemanticscholar.org A common synthetic route involves the deprotonation of the terminal alkyne of an ethynylpyrimidine, such as 2-ethynylpyrimidine (B1314018), which then reacts with a metal chloride precursor like tbpyPtCl2 or Ph3PAuCl. mdpi.com This method has been successfully used to synthesize new mixed-ligand, emissive compounds including tbpyPt(C2pym)2, Ph3PAuC2pym, and Cy3PAuC2pym. mdpi.comsemanticscholar.org In these complexes, the ethynylpyrimidine unit acts as a pendant alkynyl ligand, whose electronic properties are systematically modified to control the emission and absorption characteristics of the final material. mdpi.com These materials are of interest for applications in devices such as Organic Light-Emitting Diodes (OLEDs). mdpi.com

Table 1: Synthesized Emissive Metal Complexes with 2-Ethynylpyrimidine Ligand

Complex Metal Center Ancillary Ligands Synthesis Strategy
tbpyPt(C2pym)2 Platinum(II) 4,4′-Di-tert-butyl-2,2′-bipyridine (tbpy) Deprotonation of HC2pym with CuI/iPr2NH in the presence of tbpyPtCl2. mdpi.com
Ph3PAuC2pym Gold(I) Triphenylphosphine (Ph3P) Deprotonation of HC2pym in the presence of Ph3PAuCl. mdpi.comsemanticscholar.org

This table is generated based on the synthesis data for complexes utilizing the 2-ethynylpyrimidine (HC2pym) ligand.

A key strategy for tuning the optical properties of luminescent materials is to modify the electronics of the constituent ligands. mdpi.com Utilizing the electron-deficient pyrimidine ring offers an alternative to the common practice of decorating aryl rings with electron-withdrawing groups like fluorine. mdpi.comsemanticscholar.org The presence of nitrogen atoms makes the pyrimidine heterocycle inherently electron-deficient, which raises the energy of the metal-to-ligand charge-transfer (MLCT) and ligand-to-ligand charge-transfer (LL'CT) excited states. mdpi.com

This effect leads to a "blue-shift" in the emission spectrum, moving the emitted light towards shorter wavelengths. For instance, the complex tbpyPt(C2pym)2, which incorporates the 2-ethynylpyrimidine ligand, exhibits an emission maximum at 512 nm. mdpi.comsemanticscholar.org This is a noticeable blue-shift compared to the analogous 2-ethynylpyridine (B158538) complex (tbpyPt(C22-py)2), which emits at 520 nm. mdpi.comsemanticscholar.org This demonstrates that increasing the number of nitrogen atoms in the heterocyclic ligand provides a systematic way to tune the optical properties of emissive alkynyl compounds, a critical factor in developing materials for deep blue emission in OLEDs. mdpi.com

Table 2: Emission Properties of Platinum(II) Complexes

Complex Ligand Emission Maximum (λmax) Effect
tbpyPt(C2pym)2 2-ethynylpyrimidine 512 nm Blue-shifted emission due to electron-deficient pyrimidine ring. mdpi.comsemanticscholar.org

This table compares the emission maxima of platinum(II) complexes, highlighting the tuning effect of the ethynylpyrimidine ligand.

Supramolecular Chemistry and Host-Guest Systems

Ethynylpyrimidines are valuable components in supramolecular chemistry due to their ability to participate in specific and directional non-covalent interactions, leading to the formation of ordered, self-assembled structures.

The self-assembly of organic π-conjugated molecules is fundamental to creating functional electronic and photonic materials where coplanarity is often a desired trait. nih.gov Ethynylpyrimidine derivatives can engage in self-assembly through various interactions, including hydrogen bonding, π-π stacking, and halogen bonding. nih.govnih.gov For example, DNA single strands have been used as templates to guide the self-assembly of ethynyl (B1212043) pyrene (B120774) chromophores in water, indicating the potential for organizing such systems in solution. nih.gov In the solid state, the interplay of these non-covalent forces directs the formation of highly ordered crystalline architectures. nih.govmdpi.com The ability of azopyridines, which share structural similarities with pyrimidines, to form self-assembled fibers through halogen bonding and van der Waals forces further illustrates the potential of these heterocycles in constructing complex supramolecular assemblies. mdpi.com

The nitrogen atoms in the pyrimidine ring are effective halogen bond acceptors, making ethynylpyrimidines excellent candidates for cocrystal engineering. nih.govnsf.gov Halogen bonding is a directional, non-covalent interaction between a halogen atom (the donor) and a Lewis base (the acceptor). nih.gov In cocrystals, ethynylpyrimidine derivatives can form robust, one-dimensional supramolecular polymers through complementary halogen bonds with ditopic halogen bond donors like 1,3-diiodotetrafluorobenzene. nih.gov

These interactions are often cooperative with other non-covalent forces, particularly electron donor-acceptor π-π complexation. nih.gov The combination of halogen bonding and π-stacking can lead to the formation of planar, two-dimensional sheets of alternating molecular components. nih.gov Computational studies have confirmed that in some cocrystal systems, the π-stacking interactions are stronger than the halogen bonds, and that the two types of interactions exhibit cooperativity, mutually enhancing each other's strength. nih.govnsf.gov This synergistic approach, using complementary shapes and interactions like C–I···N halogen bonds and C–H···N hydrogen bonds, is a powerful strategy for guiding the self-assembly of planar π-conjugated sheets. nih.govacs.org

Table 3: Intermolecular Interactions in Ethynylpyrimidine Cocrystals

Interaction Type Description Role in Supramolecular Assembly
Halogen Bonding C–I···N interaction between an iodo-substituted donor and a pyrimidine nitrogen acceptor. nih.gov Directs the formation of 1D zig-zag chains of alternating molecules. nih.govnih.gov
π-π Complexation Stacking of electron-rich pyrimidine rings with electron-poor aromatic systems. nih.gov Contributes significantly to the stability of the crystal lattice and can be stronger than the halogen bonds. nih.govnsf.gov

This table summarizes the key non-covalent interactions involving ethynylpyrimidines in the formation of cocrystals.

Applications in Polymer and Organic Electronic Materials

The distinct photophysical and self-assembly properties of 5-ethyl-2-ethynylpyrimidine and related compounds make them promising for integration into polymers and organic electronic devices. The ability to generate luminescence, particularly through the formation of transition metal complexes, is directly applicable to the development of phosphorescent materials for OLEDs. mdpi.com The tunability of the emission color, especially the capacity to achieve blue-shifted emissions, addresses a significant challenge in the field of display and lighting technology. mdpi.com

Furthermore, conjugated polymers are recognized as versatile materials whose optical properties can be readily fine-tuned. nih.gov The ethynyl group provides a reactive handle for polymerization or for grafting onto polymer backbones. Incorporating ethynylpyrimidine units into conjugated polymers like poly(p-phenylene ethynylene)s could imbue them with the unique electronic characteristics of the pyrimidine ring, potentially leading to new materials for bio-imaging probes or sensors. nih.gov The self-assembly properties of ethynylpyrimidines can also be exploited to create ordered domains within polymer films, which is crucial for optimizing charge transport in organic electronic devices such as organic field-effect transistors (OFETs) and photovoltaic cells. The formation of well-defined π-stacked structures can facilitate efficient intermolecular electron transport, a key factor for high-performance molecular devices. rsc.org

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Accessibility

The advancement of research into 5-ethyl-2-ethynylpyrimidine and its derivatives is intrinsically linked to the development of efficient and versatile synthetic routes. While classical methods for the synthesis of ethynylpyrimidines exist, future research should focus on methodologies that offer improved yields, scalability, and functional group tolerance.

One promising avenue is the refinement of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. Future studies could explore the use of novel catalyst systems, including advanced phosphine (B1218219) ligands or nanoparticle-based catalysts, to enhance the efficiency of coupling reactions involving 2-halopyrimidines and protected acetylene (B1199291) synthons. A key challenge to address will be the development of methods that are both cost-effective and environmentally benign, potentially through the use of greener solvents and catalyst recycling strategies.

Furthermore, the development of one-pot or flow-chemistry-based syntheses could significantly streamline the production of this compound and its derivatives. These modern synthetic approaches offer advantages in terms of safety, reproducibility, and the potential for high-throughput library synthesis, which is crucial for extensive structure-activity relationship (SAR) studies.

Synthetic Strategy Potential Advantages Key Research Focus
Advanced Sonogashira Coupling High efficiency and functional group tolerance.Development of novel, highly active, and recyclable palladium catalysts.
C-H Activation Strategies Atom economy and reduced pre-functionalization steps.Discovery of selective catalysts for the direct ethynylation of the pyrimidine (B1678525) C2 position.
Flow Chemistry Synthesis Improved safety, scalability, and reproducibility.Optimization of reaction conditions and reactor design for continuous production.
One-Pot Multi-component Reactions Increased efficiency and reduced waste.Design of novel reaction cascades for the convergent synthesis of complex derivatives.

Deeper Mechanistic Elucidation of Reactivity and Biological Interactions

A thorough understanding of the chemical reactivity and biological interactions of this compound is paramount for its rational application. The ethynyl (B1212043) group is a versatile functional handle that can participate in a variety of chemical transformations, including cycloadditions (e.g., "click" chemistry), metal-catalyzed reactions, and nucleophilic additions. Future research should aim to systematically investigate the reactivity profile of this compound to enable its effective use as a building block in the synthesis of more complex molecules.

From a biological perspective, the pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents. Mechanistic studies should be undertaken to elucidate how the 5-ethyl and 2-ethynyl substituents modulate the interaction of the pyrimidine ring with biological targets. This could involve biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to study the binding of this compound derivatives to specific enzymes or receptors. Understanding these interactions at a molecular level will be crucial for the design of potent and selective therapeutic agents.

Advanced Computational Modeling for Predictive Design

In silico methods are poised to play a pivotal role in accelerating the research and development of this compound derivatives. Advanced computational modeling can be employed to predict a wide range of properties, from fundamental molecular characteristics to potential biological activities.

Future research should leverage quantum mechanical calculations to gain deeper insights into the electronic structure and reactivity of this compound. This can aid in predicting the outcomes of chemical reactions and understanding the nature of non-covalent interactions with biological macromolecules.

Molecular docking and dynamics simulations can be used to predict the binding modes and affinities of this compound derivatives to various protein targets. This predictive capability can guide the design of new analogues with improved potency and selectivity, thereby reducing the time and cost associated with experimental screening. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, providing valuable insights for lead optimization.

Computational Method Application in this compound Research
Quantum Mechanics (QM) Prediction of electronic properties, reactivity, and reaction mechanisms.
Molecular Docking Prediction of binding poses and affinities to biological targets.
Molecular Dynamics (MD) Simulations Elucidation of the dynamic behavior of ligand-receptor complexes.
Quantitative Structure-Activity Relationship (QSAR) Development of predictive models for biological activity and properties.

Exploration of New Application Domains for this compound Derivatives

The unique structural features of this compound suggest its potential utility in a diverse range of applications, extending beyond traditional medicinal chemistry.

In the realm of medicinal chemistry , derivatives of this compound could be explored as potential antiviral, anticancer, and antimicrobial agents. researchgate.netnih.gov The pyrimidine scaffold is a key component of many nucleoside analogues, and the introduction of an ethyl group at the 5-position has been shown to influence biological activity. nih.gov The ethynyl group provides a handle for further functionalization, allowing for the creation of extensive libraries of compounds for biological screening. For instance, the development of carbocyclic analogues of related compounds has shown promise in inhibiting viral replication. nih.gov

In materials science , the ethynyl group can be exploited for the synthesis of novel polymers and functional materials. For example, 2-ethynylpyrimidine (B1314018) has been used as a ligand in the synthesis of luminescent transition metal complexes. mdpi.com Similar applications could be envisioned for this compound, where the ethyl group could be used to tune the solubility and solid-state packing of the resulting materials. This could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs) and sensors.

In chemical biology , the ethynyl group can serve as a versatile tag for bio-orthogonal labeling. Derivatives of this compound could be incorporated into biomolecules such as DNA, RNA, or proteins, and subsequently visualized or isolated using "click" chemistry. This would provide powerful tools for studying complex biological processes in their native environment.

Challenges in Ethynylpyrimidine Research and Development

Despite the significant potential, the research and development of ethynylpyrimidines, including this compound, are not without their challenges. A primary hurdle is often the synthetic accessibility of these compounds in sufficient quantities and purity for extensive biological and material science studies. Overcoming this challenge will require continued innovation in synthetic methodologies as outlined in section 7.1.

Another significant challenge lies in the potential for off-target effects and toxicity of pyrimidine-based compounds. miragenews.com Thorough toxicological profiling and a deep understanding of the mechanism of action are essential to ensure the safety and efficacy of any potential therapeutic agent derived from this scaffold.

Furthermore, the stability of the ethynyl group under various physiological and processing conditions needs to be carefully evaluated. While generally stable, this functional group can be susceptible to degradation, which could impact the performance and reliability of materials or the in vivo behavior of drug candidates.

Addressing these challenges will require a multidisciplinary approach, integrating expertise from synthetic chemistry, medicinal chemistry, computational chemistry, materials science, and biology. Collaborative efforts will be key to unlocking the full potential of this compound and its derivatives.

Q & A

Q. How can I optimize the synthesis of 5-ethyl-2-ethynylpyrimidine for high yield and purity?

Methodological Answer: Focus on Sonogashira coupling, a standard method for introducing ethynyl groups to pyrimidine rings. Use palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with copper iodide as a co-catalyst in a dry, inert atmosphere. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by NMR (¹H/¹³C) and mass spectrometry . For scalability, optimize solvent (e.g., THF or DMF) and temperature (60–80°C) to minimize side reactions like homocoupling.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Elucidation: Use ¹H/¹³C NMR to confirm substituent positions and ethynyl proton signals (δ ~2.5–3.5 ppm).
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation.
  • IR Spectroscopy: Identify ethynyl C≡C stretches (~2100–2260 cm⁻¹).
  • X-ray Crystallography: Resolve crystal structure for absolute configuration (if crystalline). Cross-reference with PubChem data (InChIKey, SMILES) for validation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a respirator for dust control .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation risks.
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Measures: Immediate eye rinsing (15+ minutes) and medical consultation if exposed .

Advanced Research Questions

Q. How can I investigate the reaction mechanisms of this compound in cross-coupling reactions?

Methodological Answer:

  • Kinetic Studies: Use stopped-flow spectroscopy to track intermediate formation.
  • Isotopic Labeling: Introduce deuterium or ¹³C at the ethynyl position to trace bond-breaking steps.
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian) to map transition states and activation energies. Align results with experimental kinetics to validate mechanisms .

Q. How do I resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Studies: Test across a concentration gradient (nM–μM) to identify therapeutic vs. toxic thresholds.
  • Cell Line Specificity: Compare activity in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HeLa) models.
  • Theoretical Framework: Link discrepancies to differences in membrane permeability or metabolic pathways using molecular docking (e.g., AutoDock) .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvent effects and steric hindrance on reaction sites.
  • Frontier Orbital Analysis: Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic behavior.
  • Machine Learning: Train models on pyrimidine reactivity datasets to forecast regioselectivity .

Q. How does this compound degrade under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate at 40–80°C and pH 1–13. Monitor degradation via HPLC-MS.
  • Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard conditions.
  • Product Identification: Isolate hydrolysis/oxidation products (e.g., carboxylic acids) for structural analysis .

Q. What strategies improve regioselectivity in functionalizing this compound?

Methodological Answer:

  • Directing Groups: Introduce temporary substituents (e.g., boronate esters) to steer electrophilic attacks.
  • Steric Control: Use bulky ligands (e.g., triphenylphosphine) to block undesired positions.
  • Meta-Directing Effects: Exploit pyrimidine’s electronic properties for predictable substitution patterns .

Q. How can I scale up synthesis while maintaining reaction efficiency?

Methodological Answer:

  • Process Optimization: Use continuous-flow reactors to enhance heat/mass transfer.
  • Catalyst Recycling: Immobilize Pd catalysts on silica or magnetic nanoparticles.
  • Quality-by-Design (QbD): Apply factorial design (e.g., 2^k experiments) to identify critical parameters (e.g., solvent ratio, catalyst loading) .

Q. What advanced methods analyze this compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics with proteins (e.g., kinases).
  • Cryo-EM: Resolve compound-enzyme complexes at near-atomic resolution.
  • Metabolomics: Track metabolic fate using LC-MS/MS in cell lysates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.